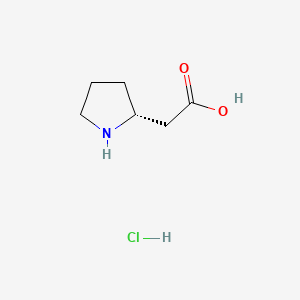

(R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDACVOAOJQTPR-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661610 | |

| Record name | [(2R)-Pyrrolidin-2-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439918-59-9 | |

| Record name | [(2R)-Pyrrolidin-2-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (R)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride from L-Proline: A Technical Guide

This guide provides a comprehensive overview of the synthetic route for producing (R)-2-(pyrrolidin-2-yl)acetic acid hydrochloride, a valuable building block in medicinal chemistry, starting from the readily available chiral precursor, L-proline. The core of this synthesis involves a one-carbon homologation of the carboxylic acid group via the Arndt-Eistert reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of the chemical processes.

Synthetic Strategy Overview

The conversion of L-proline to its corresponding β-amino acid, (R)-2-(pyrrolidin-2-yl)acetic acid, is achieved through a well-established three-step sequence. This strategy is designed to preserve the stereochemistry at the C2 position of the pyrrolidine ring.

The key stages of the synthesis are:

-

N-Protection: The secondary amine of L-proline is protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose due to its stability under the conditions of the homologation and its straightforward removal.

-

Arndt-Eistert Homologation: This is the crucial chain-extension step. The N-Boc protected L-proline is converted to its acid chloride, which then reacts with diazomethane (or a safer alternative) to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement generates a ketene intermediate, which is trapped by water to yield the homologated carboxylic acid.

-

N-Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, typically with hydrochloric acid, which also serves to form the final hydrochloride salt of the target molecule.

Caption: Overall synthetic workflow from L-proline.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a detailed methodology for each step of the synthesis.

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Boc-L-proline)

Methodology:

-

To a stirred suspension of L-proline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add triethylamine (2.5 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove unreacted Boc₂O and other impurities.

-

Acidify the aqueous layer to a pH of 2-3 with a cold 1M HCl solution. The product will precipitate out or can be extracted.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

Step 2: Synthesis of (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid via Arndt-Eistert Homologation

This step involves three sequential reactions performed as a one-pot or two-pot sequence. Caution: Diazomethane is highly toxic and explosive. It should be handled with extreme care in a well-ventilated fume hood using appropriate safety equipment. Trimethylsilyldiazomethane is a safer, commercially available alternative.

Part A: Formation of the Acid Chloride

-

Dissolve N-Boc-L-proline (1 equivalent) in anhydrous DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise. If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) can be added.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude N-Boc-L-prolinoyl chloride, which is typically used immediately in the next step.

Part B: Formation of the Diazoketone

-

Prepare a solution of diazomethane in diethyl ether (approximately 3 equivalents) and cool it to 0 °C.

-

Dissolve the crude acid chloride from the previous step in anhydrous diethyl ether or THF and add it dropwise to the cold diazomethane solution.

-

Stir the reaction mixture at 0 °C for 2-3 hours and then allow it to warm to room temperature overnight.

-

Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution stops.

-

The resulting solution containing the α-diazoketone can be used directly or after removing the solvent under reduced pressure.

Part C: Wolff Rearrangement and Hydrolysis

-

Dissolve the crude diazoketone in a solvent mixture, such as 1,4-dioxane and water.

-

Add a catalyst, typically silver(I) oxide (Ag₂O) or silver benzoate (0.1-0.2 equivalents).

-

Heat the mixture to 50-80 °C and stir for 2-10 hours.[1] The reaction progress can be monitored by TLC or by observing the cessation of nitrogen evolution.

-

After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the silver catalyst.

-

Acidify the filtrate with 1M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid.

Caption: Mechanism of the Arndt-Eistert homologation.

Step 3: Deprotection and Formation of this compound

Methodology:

-

Dissolve the purified N-Boc protected β-amino acid (1 equivalent) from the previous step in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate.

-

Add a solution of hydrochloric acid. A 4M solution of HCl in dioxane (5-10 equivalents) is commonly used.[2]

-

Stir the mixture at room temperature for 2-16 hours. The progress of the deprotection can be monitored by TLC.

-

Upon completion, the product often precipitates from the solution as the hydrochloride salt.

-

If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

If the product remains in solution, remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to induce crystallization and remove soluble impurities.

-

The final product, this compound, is obtained as a solid.

Quantitative Data Summary

The following table summarizes the typical yields reported for each stage of the synthesis. Note that yields can vary significantly based on reaction scale, purity of reagents, and specific conditions employed.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | N-Boc Protection | L-Proline | N-Boc-L-proline | 90-98% |

| 2 | Arndt-Eistert Homologation (overall for the 3 sub-steps) | N-Boc-L-proline | (R)-N-Boc-2-(pyrrolidin-2-yl)acetic acid | 50-70% |

| 3 | N-Boc Deprotection / HCl Salt Formation | N-Boc protected β-amino acid | This compound | >90% |

Biological Relevance and Signaling Pathways

Direct studies on the signaling pathways modulated by (R)-2-(pyrrolidin-2-yl)acetic acid are not extensively documented in publicly available literature. However, its relevance can be inferred from its role as a precursor to bioactive natural products and the activities of structurally similar compounds.

Precursor to Bioactive Alkaloids

This compound is a known precursor for the biosynthesis of Tussilagine and Isotussilagine.[3][4] These are pyrrolizidine alkaloids found in plants such as Tussilago farfara (coltsfoot). Extracts from this plant containing these and other compounds have been investigated for a variety of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[5][6]

Potential Neurological Research Applications

Several chemical suppliers note that the compound can be used in neurological research.[3][4] While specific applications are not detailed, proline and its derivatives are known to play complex roles in the central nervous system. L-proline itself is a metabolic precursor to the neurotransmitters L-glutamate and GABA.[7] Dysregulation of proline metabolism has been linked to neurological and psychiatric disorders.[8] The introduction of a β-amino acid structure, as in the title compound, can lead to unique pharmacological profiles, including modified receptor binding and metabolic stability.

Inferred Activity from Structural Analogs

The pyrrolidine acetic acid scaffold is a key pharmacophore in other biologically active molecules, suggesting potential, though unconfirmed, targets for the title compound.

-

G-Protein Coupled Receptor 40 (GPR40) Agonists: A 2-acetic acid group on a pyrrolidine scaffold has been identified as the primary pharmacophore for agonists of GPR40, a receptor involved in the treatment of type 2 diabetes.

-

Sphingosine-1-Phosphate (S1P) Receptor Agonists: A series of 2-aryl(pyrrolidin-4-yl)acetic acids, which share the pyrrolidine acetic acid core but differ in substitution, have been shown to be potent agonists of S1P receptors. S1P signaling is crucial in regulating immune responses, cell migration, and proliferation.

References

- 1. 2-Aryl(pyrrolidin-4-yl)acetic acids are potent agonists of sphingosine-1-phosphate (S1P) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically active compounds from two members of the Asteraceae family: Tragopogon dubius Scop. and Tussilago farfara L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 8. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride, a chiral heterocyclic compound of interest in pharmaceutical research and development. This document summarizes key identification, physical, and analytical data, and outlines general experimental protocols for their determination.

Chemical Identity and Structure

This compound, also known as (R)-homoproline hydrochloride, is the hydrochloride salt of the (R)-enantiomer of 2-(pyrrolidin-2-yl)acetic acid. Its structure consists of a pyrrolidine ring substituted at the 2-position with an acetic acid group. The chirality at the C2 position of the pyrrolidine ring is of the (R) configuration.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2R)-2-(Carboxymethyl)pyrrolidinium chloride |

| Synonyms | (R)-Homoproline hydrochloride, D-β-Homoproline hydrochloride |

| CAS Number | 439918-59-9 |

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol |

| Chemical Structure |  |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

Table 2: Summary of Physicochemical Data

| Property | Value |

| Appearance | White to light yellow solid |

| Melting Point | 195-197 °C[1] |

| Optical Rotation ([α]D20) | -31.0° (c=0.01 g/mL in 1N HCl)[1] |

| Purity | Typically ≥95%[2] |

| Solubility | Data not available in the searched literature. Expected to be soluble in water and polar protic solvents. |

| pKa | Data not available in the searched literature. Expected to have at least two pKa values corresponding to the carboxylic acid and the secondary amine. |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Protocol:

-

A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady, slow rate (typically 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Optical Rotation

The specific rotation is a characteristic property of a chiral compound and is measured using a polarimeter.

Workflow for Optical Rotation Measurement

Caption: Workflow for Optical Rotation Measurement.

Protocol:

-

A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific solvent (e.g., 1N HCl) to a known volume in a volumetric flask.

-

The polarimeter cell is filled with the solution, ensuring no air bubbles are present.

-

The observed optical rotation (α) is measured at a specific temperature (e.g., 20°C) and wavelength (usually the sodium D-line, 589 nm).

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where 'l' is the path length of the cell in decimeters (dm) and 'c' is the concentration of the solution in g/mL.

Solubility Determination

The solubility of a compound in various solvents can be determined by the shake-flask method.

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constants (pKa) can be determined by potentiometric titration.

Protocol:

-

A known concentration of the compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points, where half of the acidic functional group (carboxylic acid) and the protonated amine have been neutralized.

Analytical Characterization

While specific data for this compound is not publicly available, the following are the standard analytical techniques used for its characterization. Commercial suppliers like BLDpharm and MedChemExpress indicate the availability of such data upon request.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The spectra would show characteristic chemical shifts and coupling patterns for the protons and carbons of the pyrrolidine ring and the acetic acid side chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak would correspond to the free base (C₆H₁₁NO₂).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can also be used for chiral separation to determine the enantiomeric excess. A typical analysis would involve a reversed-phase column with a suitable mobile phase.

Biological Context and Potential Applications

This compound is a derivative of proline, an important amino acid. Such structures are of interest in medicinal chemistry as potential enzyme inhibitors, receptor ligands, or as chiral building blocks in the synthesis of more complex pharmaceutical agents.[4] It has been noted for its potential use in neurological research and as a precursor for the biosynthesis of other molecules.[4] However, specific signaling pathways in which this compound is directly involved are not detailed in the currently available literature.

Logical Relationship for Potential Application

Caption: Potential applications of the title compound.

This guide provides a foundational understanding of the physicochemical properties of this compound. For more specific analytical data, it is recommended to contact the relevant chemical suppliers. Further research is required to elucidate its specific biological activities and potential therapeutic applications.

References

Technical Guide: (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride (CAS No. 439918-59-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride, also known as D-β-Homoproline hydrochloride, is a chiral synthetic amino acid analog. Its structural similarity to natural proline, with the addition of a methylene group in the backbone, provides unique conformational properties. This modification makes it a valuable building block in peptide synthesis and drug discovery, where it is utilized to enhance the metabolic stability and biological activity of peptides. This technical guide provides a comprehensive overview of its chemical data, potential applications, and relevant experimental methodologies.

Chemical and Physical Data

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(2R)-pyrrolidin-2-yl]acetic acid;hydrochloride | [1] |

| Synonyms | D-β-Homoproline hydrochloride, H-D-β-HomoPro-OH·HCl, (R)-Homoproline hydrochloride | [2][3] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1] |

| Molecular Weight | 165.62 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [2][4] |

| Melting Point | 195-197 °C | [4][5] |

| Purity | ≥95-98% | [2][6][7] |

| Storage Temperature | 0-8 °C, Inert atmosphere | [2][4] |

Synthesis and Experimental Protocols

Representative Enantioselective Synthesis

The synthesis can be envisioned starting from a chiral N-tert-butanesulfinyl imine derived from a suitable 4-halobutanal. The key step involves a stereoselective addition of a two-carbon nucleophile, followed by intramolecular cyclization and subsequent deprotection and functional group manipulations.

Experimental Protocol (Adapted):

-

Imine Formation: Reaction of 4-bromobutanal with (R)-tert-butanesulfinamide to form the corresponding chiral N-tert-butanesulfinyl imine.

-

Nucleophilic Addition: Stereoselective addition of a suitable acetate enolate equivalent to the sulfinylimine.

-

Cyclization: Intramolecular nucleophilic substitution to form the protected pyrrolidine ring.

-

Deprotection and Hydrolysis: Removal of the sulfinyl and ester protecting groups under acidic conditions to yield the target amino acid hydrochloride.

Note: This is a generalized protocol and would require optimization of reagents and reaction conditions.

Applications in Peptide Synthesis and Drug Discovery

D-β-Homoproline hydrochloride is primarily employed as a building block in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and enhance proteolytic stability.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected derivative, Fmoc-D-β-homoproline, is commonly used in SPPS. The general workflow for incorporating this amino acid into a peptide chain is as follows:

-

Resin Preparation: A suitable solid support (e.g., Wang or Rink amide resin) is prepared with the first amino acid of the desired peptide sequence.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: Fmoc-D-β-homoproline is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the resin-bound peptide.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated with subsequent amino acids until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified, typically by reverse-phase HPLC.

Impact on Peptide Properties

The incorporation of D-β-homoproline into a peptide sequence can lead to:

-

Enhanced Proteolytic Stability: The modified backbone is less susceptible to cleavage by proteases.

-

Conformational Rigidity: The five-membered ring structure introduces a kink in the peptide backbone, influencing its secondary structure.

-

Modulated Biological Activity: By altering the peptide's conformation, its binding affinity and selectivity for biological targets can be modified. This is particularly relevant in neuropharmacology for designing receptor-specific ligands.[2]

Biological Activity and Mechanism of Action

Specific biological data for peptides containing exclusively the unsubstituted D-β-homoproline (CAS 439918-59-9) are not extensively reported in publicly available literature. However, the general applications suggest its utility in:

-

Neuropharmacology: As a component of peptide-based drug candidates that may influence receptor interactions.[2]

-

Protein Folding Studies: The conformational constraints imposed by β-amino acids can be used to probe the principles of protein folding and stability.[6]

The mechanism of action of peptides containing D-β-homoproline is dependent on the overall sequence and the biological target. The primary contribution of the D-β-homoproline unit is to stabilize a bioactive conformation and increase the peptide's half-life in vivo.

Visualizations

Plausible Synthetic Pathway

Caption: Plausible synthetic route for D-β-Homoproline HCl.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for incorporating D-β-Homoproline in SPPS.

References

An In-depth Technical Guide to the Stereochemistry of (R)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride, also known as (R)-β-homoproline hydrochloride, is a chiral cyclic β-amino acid analogue. Its stereochemistry plays a crucial role in its biological activity and its application as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, characterization, and known biological relevance.

Physicochemical and Spectroscopic Data

Precise quantitative data is essential for the identification and characterization of this compound. The following table summarizes key physicochemical and spectroscopic parameters.

| Property | Value |

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol |

| CAS Number | 439918-59-9 |

| Appearance | White to off-white crystalline powder |

| Purity | Typically >95% or >98% (commercially available) |

| Solubility | Soluble in water |

Note: Specific values for optical rotation and melting point for the (R)-enantiomer hydrochloride are not consistently reported in publicly available literature. Commercial suppliers may provide lot-specific data upon request.

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is a key challenge. Several stereoselective strategies have been developed for the synthesis of homoproline and its derivatives, often starting from chiral precursors. A common conceptual approach involves the use of glutamic acid, a readily available chiral amino acid.

Conceptual Synthetic Pathway from Glutamic Acid

A plausible synthetic route starting from (R)-glutamic acid is outlined below. This represents a general strategy, and specific reagents and conditions would require optimization.

Caption: Conceptual synthetic pathway from (R)-glutamic acid.

Experimental Protocol: General Asymmetric Synthesis of β-Homoproline Derivatives

Step 1: Formation of a Chiral Precursor A suitable chiral starting material, such as a derivative of glutamic acid or a related chiral pool molecule, is chosen. The carboxylic acid and amine functionalities are typically protected with appropriate protecting groups (e.g., Boc for the amine, and esterification for the acid).

Step 2: Key Stereochemistry-Inducing Step This is the most critical step and can involve various asymmetric transformations, such as:

-

Asymmetric hydrogenation: Catalytic hydrogenation of a prochiral enamine precursor using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand).

-

Enantioselective alkylation: Alkylation of a prochiral enolate derived from a protected pyroglutamic acid derivative using a chiral phase-transfer catalyst or a chiral auxiliary.

-

Biocatalytic resolution: Enzymatic resolution of a racemic mixture of a suitable intermediate.

Step 3: Elaboration of the Pyrrolidine Ring and Side Chain Following the key stereoselective step, the molecule is further modified to introduce the acetic acid side chain. This may involve steps like C-C bond formation (e.g., through cyanation followed by hydrolysis) and functional group interconversions.

Step 4: Deprotection and Salt Formation The protecting groups are removed under conditions that do not cause racemization. The final free base of (R)-2-(Pyrrolidin-2-yl)acetic acid is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. The product is then isolated by filtration and dried.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the structure and stereochemistry of the final compound.

¹H and ¹³C NMR Spectroscopy

While specific, fully assigned spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR Spectral Regions (in D₂O):

-

~3.5-4.0 ppm: Multiplet corresponding to the proton at the chiral center (C2-H).

-

~2.8-3.4 ppm: Multiplets corresponding to the protons on the carbon adjacent to the nitrogen in the ring (C5-H₂).

-

~2.2-2.6 ppm: Multiplets corresponding to the methylene protons of the acetic acid side chain (CH₂-COOH).

-

~1.5-2.2 ppm: Multiplets corresponding to the remaining methylene protons of the pyrrolidine ring (C3-H₂ and C4-H₂).

Expected ¹³C NMR Spectral Regions (in D₂O):

-

~175-180 ppm: Carboxylic acid carbon (COOH).

-

~58-62 ppm: Carbon of the chiral center (C2).

-

~45-50 ppm: Carbon adjacent to the nitrogen (C5).

-

~38-42 ppm: Methylene carbon of the acetic acid side chain (CH₂-COOH).

-

~25-35 ppm: Remaining methylene carbons of the pyrrolidine ring (C3 and C4).

Biological Significance and Applications

This compound and its enantiomer are of interest in medicinal chemistry and drug discovery.

Role as a Biosynthetic Precursor

Pyrrolidin-2-yl-acetic acid is a known precursor in the biosynthesis of certain natural products.[1][2][3] This highlights its relevance in natural product chemistry and the potential for its use in biosynthetic studies.

Potential in Neurological Research

The compound has been mentioned in the context of neurological research.[1][2][3] While specific signaling pathways have not been fully elucidated in publicly available literature, the structural similarity of homoproline to neurotransmitters like GABA and proline suggests potential interactions with receptors and transporters in the central nervous system.

Caption: Hypothetical interactions in neurological systems.

The unique conformational constraints imposed by the pyrrolidine ring can influence the binding affinity and selectivity of molecules incorporating this scaffold to biological targets.

Conclusion

This compound is a valuable chiral building block with potential applications in pharmaceutical development and chemical biology. The stereocenter at the 2-position of the pyrrolidine ring is a key determinant of its properties and biological interactions. While detailed experimental protocols and comprehensive characterization data are not extensively documented in the public domain, the synthetic strategies and analytical approaches outlined in this guide provide a solid foundation for researchers working with this compound. Further investigation into its specific biological targets and mechanisms of action is warranted to fully exploit its therapeutic potential.

References

A Technical Guide to the Solubility of (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride is a chiral intermediate with significant applications in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is critical for process optimization, purification, and formulation development. This technical guide outlines the theoretical principles governing the solubility of this compound and provides detailed experimental protocols for its quantitative determination. Due to the scarcity of published quantitative solubility data for this specific molecule, this document serves as a comprehensive manual for researchers to generate reliable and reproducible solubility profiles in their own laboratory settings.

Theoretical Considerations for Solubility

The solubility of this compound is governed by its distinct structural features: a pyrrolidine ring, a carboxylic acid group, its specific stereochemistry (R-enantiomer), and its form as a hydrochloride salt.

-

Polarity and Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the secondary amine in the pyrrolidine ring and the carboxylic acid) and acceptors (the carbonyl oxygen and the chloride ion). The presence of the hydrochloride salt significantly increases its polarity compared to the free base form. This suggests a higher affinity for polar solvents.

-

Ionic Character: As a salt, the compound can dissociate into the protonated pyrrolidinium cation and the chloride anion. Solvents with a high dielectric constant can stabilize these ions, thereby promoting solubility.

-

"Like Dissolves Like": Based on its polar and ionic nature, this compound is expected to have limited solubility in non-polar, aprotic solvents (e.g., hexane, toluene) and greater solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

Data Presentation: Framework for Solubility Profiling

Quantitative solubility data should be systematically recorded to allow for clear comparison across different solvents and conditions. The following tables provide a template for organizing experimental findings.

Table 1: Qualitative Solubility Assessment at Room Temperature

| Solvent | Polarity Index | Classification | Observations (e.g., Dissolves, Swells, Insoluble) |

| Non-Polar Aprotic | |||

| n-Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Diethyl Ether | 2.8 | ||

| Polar Aprotic | |||

| Ethyl Acetate | 4.4 | ||

| Tetrahydrofuran (THF) | 4.0 | ||

| Acetone | 5.1 | ||

| Acetonitrile (ACN) | 5.8 | ||

| Dimethylformamide (DMF) | 6.4 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | ||

| Polar Protic | |||

| Isopropanol | 3.9 | ||

| Ethanol | 4.3 | ||

| Methanol | 5.1 | ||

| Water | 10.2 |

Table 2: Quantitative Thermodynamic Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| 40 | |||

| Ethanol | 25 | ||

| 40 | |||

| Isopropanol | 25 | ||

| 40 | |||

| Acetonitrile | 25 | ||

| 40 | |||

| Dichloromethane | 25 | ||

| 40 |

Experimental Protocols

The following protocols describe standard methods for determining both qualitative and quantitative solubility.

This initial screening provides a rapid assessment of solubility in a range of solvents.

Methodology:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the selected organic solvent in 0.25 mL increments.

-

After each addition, cap the test tube and vortex for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid against a dark background.

-

Classify the solubility based on standard descriptive terms (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, practically insoluble).[1]

This is the gold-standard method for determining the equilibrium solubility of a compound.[2]

Methodology:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The excess solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To avoid transferring solid particles, it is essential to filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE).

-

Quantitatively dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Calculate the original solubility in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility profile of the target compound.

Caption: Workflow for the systematic determination of solubility.

Signaling Pathways and Logical Relationships

As this compound is primarily documented as a synthetic precursor, there is no established signaling pathway in which it acts as a primary effector. Its relevance lies in the chemical synthesis pathways leading to active pharmaceutical ingredients. The logical relationship in its use is a straightforward precursor-to-product transformation.

Caption: Logical flow from precursor to final product.

References

Spectroscopic and Synthetic Overview of (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride (CAS Number: 439918-59-9), a chiral pyrrolidine derivative of interest in pharmaceutical research. While specific, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound are not publicly available in research literature or common databases, this document outlines the standard methodologies for acquiring such data and presents a plausible synthetic route.

Data Presentation

A thorough search of scientific databases, patent literature, and chemical supplier documentation did not yield specific, publicly available quantitative spectroscopic data for this compound. Commercial suppliers indicate the availability of such data upon request, but it is not published in accessible formats. Therefore, tables of NMR chemical shifts, IR absorption frequencies, and mass spectrometry fragmentation are not included in this guide. The following sections detail the standard experimental protocols that would be employed to generate this data.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid, chiral organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the molecule by analyzing the magnetic properties of its atomic nuclei.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean, dry vial. D₂O is often preferred for amino acid hydrochlorides to allow for the exchange and observation of labile protons.

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

Liquid Chromatography (for sample introduction):

-

Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of a modifier such as formic acid (0.1%) to aid ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry Acquisition (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is expected to be most effective, targeting the protonated molecule [M+H]⁺.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

MS/MS Analysis: For structural elucidation, fragmentation of the parent ion can be performed using collision-induced dissociation (CID).

-

-

Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion, which can be used to calculate the elemental formula. The fragmentation pattern in the MS/MS spectrum provides information about the connectivity of the atoms.

Plausible Synthetic Pathway

A common and efficient method for the synthesis of chiral pyrrolidine derivatives is to start from a readily available chiral precursor. In this case, (R)-glutamic acid is a logical starting material. The following diagram illustrates a plausible synthetic pathway.

Caption: A plausible synthetic route to the target compound.

Commercial Availability and Technical Guide for (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride (CAS No. 439918-59-9). This valuable chiral building block is utilized in various research and development applications, particularly in the synthesis of novel pharmaceutical compounds.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The purity levels typically offered are ≥95%, with some suppliers providing higher purity grades of 97% or ≥98%. Below is a summary of some commercial suppliers.

| Supplier | Purity | Additional Information |

| AccelaChem | >95% | - |

| BLDpharm | 95% | Offers access to NMR, HPLC, and LC-MS data upon request. |

| Fluorochem | 97% | Provides the material as a solid. |

| Vertex AI Search | min 98% | States the product is for research and commercial use only, not for medical or consumer use.[1] |

| eMolecules (via Fisher Scientific) | Not Specified | Available for purchase.[2] |

| Chemrio | Not Specified | - |

| MedChemExpress | Not Specified | Notes its use as a precursor for the biosynthesis of Tussilagine and Isotussilagine and its potential in neurological research.[3] |

| Smolecule | Not Specified | Provides general information on the compound class. |

| ChemScene | Not Specified | - |

Physicochemical and Technical Data

A compilation of the available physicochemical and technical data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 439918-59-9 | [1][4][5] |

| Molecular Formula | C6H12ClNO2 | [1][4] |

| Molecular Weight | 165.62 g/mol | [1][4] |

| Appearance | Solid | [4] |

| Purity | ≥95%, 97%, min 98% | [1][4][5] |

| Storage | Room temperature | [1] |

Experimental Protocols

Representative Synthesis Pathway

The synthesis of chiral pyrrolidine derivatives often involves the use of a chiral starting material, such as L-proline or its derivatives. A plausible, though not explicitly published for this exact compound, synthetic route could involve the stereoselective alkylation of a protected L-proline derivative followed by deprotection. A generalized workflow is depicted below.

Caption: Representative synthesis pathway for this compound.

Quality Control: Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of this compound is critical for its application in stereoselective synthesis. A common method for determining enantiomeric excess (e.e.) is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). While a specific validated method for this compound is not publicly available, a general approach based on methods for similar chiral amines is outlined.

Principle: The analyte is passed through an HPLC column containing a chiral stationary phase. The different interactions of the R- and S-enantiomers with the CSP lead to different retention times, allowing for their separation and quantification.

Exemplary HPLC Method Parameters (for similar chiral pyrrolidine derivatives):

| Parameter | Example Condition |

| Column | Chiralcel OD-H or similar cellulose-based CSP |

| Mobile Phase | n-Hexane/Ethanol with a small percentage of an amine modifier (e.g., diethylamine or triethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210-220 nm for the carboxylic acid chromophore) |

| Column Temperature | 25 °C |

Sample Preparation: A dilute solution of this compound is prepared in the mobile phase or a compatible solvent.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100.

Logical Workflow for Procurement and Quality Verification

For researchers and drug development professionals, a systematic approach to procuring and verifying the quality of critical raw materials like this compound is essential.

Caption: Workflow for procurement and quality verification of chemical reagents.

Disclaimer: The experimental protocols provided are representative examples based on general chemical principles and literature on similar compounds. Researchers should develop and validate their own specific methods for synthesis and analysis. It is recommended to obtain certificates of analysis (CoA) from suppliers and perform independent quality control testing.

References

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its prevalence in a vast number of biologically active compounds, including numerous FDA-approved drugs, underscores its significance in the development of novel therapeutics.[4][5][6] This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold in drug discovery, detailing its diverse biological activities, methodologies for its synthesis and evaluation, and its interaction with key signaling pathways.

The unique structural and physicochemical properties of the pyrrolidine ring contribute to its success in drug design. Its three-dimensional nature, a consequence of its sp³-hybridized carbon atoms, allows for the exploration of a wider chemical space compared to flat, aromatic systems.[7][8] This non-planar structure, which undergoes a phenomenon known as "pseudorotation," provides a versatile framework for presenting substituents in precise spatial orientations, facilitating optimal interactions with biological targets.[7][8] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, contributing to the molecule's binding affinity and pharmacokinetic properties, such as aqueous solubility.[9]

Diverse Biological Activities of Pyrrolidine-Containing Compounds

The versatility of the pyrrolidine scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. These compounds have been successfully developed into drugs for a wide range of therapeutic areas.

Anticancer Activity

Pyrrolidine derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent activity against various cancer cell lines.[10][11] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and proliferation.[12] For instance, some pyrrolidine-containing molecules act as inhibitors of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), thereby disrupting tumor angiogenesis.[12]

Antidiabetic Activity

In the realm of metabolic diseases, pyrrolidine-based compounds have shown considerable promise, particularly as inhibitors of dipeptidyl peptidase-IV (DPP-4).[13] DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a vital role in regulating blood glucose levels.[14][15] By inhibiting DPP-4, these drugs enhance the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.

Antiviral Activity

The pyrrolidine scaffold is a key structural component in several antiviral drugs. These compounds can target various viral proteins, including proteases and polymerases, which are essential for viral replication.[6][16] For example, some pyrrolidine derivatives have been developed as potent inhibitors of the hepatitis C virus (HCV) NS3/4A protease.[9]

Central Nervous System (CNS) Activity

The ability of pyrrolidine-containing molecules to cross the blood-brain barrier has led to their development as agents for treating central nervous system disorders. A notable example is Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, which has been investigated for its antidepressant and neuroprotective effects.[1][7][8][17]

Quantitative Data on Bioactive Pyrrolidine Derivatives

To provide a comparative overview of the potency and other key parameters of pyrrolidine-containing drugs, the following table summarizes quantitative data for representative compounds across different therapeutic areas.

| Compound Name | Therapeutic Area | Target | Assay | Potency (IC50/Ki/EC50) | Bioavailability (%) | Reference |

| Anticancer Agents | ||||||

| Pyrrolidine 3h | Anticancer | - | Proliferation Assay (HCT116) | IC50: 2.9 µM | - | [18] |

| Pyrrolidine 3k | Anticancer | - | Proliferation Assay (HCT116) | IC50: 16 µM | - | [18] |

| Spirooxindole 5e | Anticancer | - | Cytotoxicity Assay (A549) | IC50: 3.48 µM | - | [11] |

| Spirooxindole 5f | Anticancer | - | Cytotoxicity Assay (A549) | IC50: 1.2 µM | - | [11] |

| Antidiabetic Agents | ||||||

| Vildagliptin | Antidiabetic | DPP-4 | DPP-4 Inhibition | IC50: ~62 nM | ~85 | [19] |

| Saxagliptin | Antidiabetic | DPP-4 | DPP-4 Inhibition | IC50: ~50 nM | ~67 | [19] |

| Pyrrolidine Sulfonamide 23d | Antidiabetic | DPP-4 | DPP-4 Inhibition | IC50: 11.32 µM | - | [20] |

| Antiviral Agents | ||||||

| Pyrrolidine-based MPro Inhibitor | Antiviral (Coronavirus) | Main Protease (MPro) | MPro Inhibition | EC50 values in µM range | - | [21] |

| Pyrrolidine-3,4-bis-N-benzyl-sulfonamide | Antiviral (HIV) | HIV-1 Protease | HIV-1 Protease Inhibition | Ki: 74 nM (wild-type) | - | [22] |

| 4-amino-5-iodo-pyrrolopyrimidine | Antiviral (CMV, HSV-1) | - | Viral Titer Reduction | >5 log reduction at 10-100 µM | - | [23] |

| CNS Agents | ||||||

| Rolipram | CNS (Antidepressant) | PDE4 | PDE4 Inhibition | IC50: ~1-2 µM | ~20 (oral, rat) | [7][8] |

| Pyrrolidine Sulfonamide 23a | CNS (GlyT1 Inhibitor) | GlyT1 | GlyT1 Inhibition | Ki: 0.198 µM | - | [4] |

| Other | ||||||

| Pyrrolidine Pentamine 2700.001 | Antibiotic Resistance Inhibitor | AAC(6')-Ib | AAC(6')-Ib Inhibition | - | - | [24] |

Experimental Protocols

To ensure the reproducibility of research in this field, detailed experimental methodologies are crucial. This section provides protocols for the synthesis of a representative bioactive pyrrolidine derivative and for key biological assays used to evaluate their efficacy.

Synthesis of a Bioactive Pyrrolidine Derivative: (S)-(+)-Rolipram

This protocol describes the enantioselective synthesis of (S)-(+)-Rolipram, a selective PDE4 inhibitor, via an organocatalytic asymmetric Michael addition.[25]

Step 1: Synthesis of the Nitro-olefin

-

To a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (1.0 eq) in acetic acid, add nitromethane (1.5 eq) and ammonium acetate (1.2 eq).

-

Reflux the reaction mixture for 3 hours.

-

After cooling, pour the mixture into ice water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-olefin.

Step 2: Organocatalytic Asymmetric Michael Addition

-

Dissolve the nitro-olefin (1.0 eq) and dimethyl malonate (1.2 eq) in dichloromethane at -20 °C.

-

Add a bifunctional thiourea organocatalyst (e.g., Takemoto catalyst, 0.1 eq).

-

Stir the reaction mixture at -20 °C for 24 hours, monitoring the progress by TLC.

-

Upon completion, remove the solvent in vacuo and purify the crude product by column chromatography on silica gel to yield the Michael adduct.

Step 3: Reductive Cyclization and Decarboxylation

-

Dissolve the Michael adduct in methanol and cool the solution to 0 °C.

-

Add nickel(II) chloride hexahydrate (1.7 eq) followed by the portion-wise addition of sodium borohydride (1.7 eq).

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction with aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Subject the crude product to decarboxylation by heating in a suitable solvent (e.g., DMSO) to afford (S)-(+)-Rolipram.

-

Purify the final product by recrystallization.[25]

General Procedure for the Synthesis of Spirooxindole-Pyrrolidine Derivatives

This protocol describes a one-pot, three-component 1,3-dipolar cycloaddition reaction to synthesize spirooxindole-pyrrolidine derivatives.

-

Prepare the Knoevenagel adduct by condensing 1-ethoxycarbonyl-4-piperidinone with an appropriate aromatic aldehyde in the presence of a base catalyst.

-

In a separate flask, generate the azomethine ylide in situ from isatin and sarcosine (for pyrrolidine derivatives) or L-proline (for pyrrolizine derivatives) via a decarboxylative route in a suitable solvent (e.g., methanol).

-

Add the prepared Knoevenagel adduct (dipolarophile) to the azomethine ylide solution.

-

Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.

-

Upon completion, the solid product that forms is collected by filtration, washed, and can be further purified by recrystallization.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][7][8]

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine test compound and include appropriate controls (e.g., vehicle control, positive control for cytotoxicity). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of pyrrolidine derivatives as antidiabetic agents by measuring their ability to inhibit the α-glucosidase enzyme.[18]

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Incubation: In a 96-well plate, add a solution of the test compound at various concentrations. Then, add the α-glucosidase solution and pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

-

Incubation and Termination: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes). Terminate the reaction by adding a stop solution, such as sodium carbonate (1 M).

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released from the substrate at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition of α-glucosidase activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which pyrrolidine-containing drugs are involved is essential for understanding their mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow in drug discovery.

Caption: VEGFR Signaling Pathway and its Inhibition.

Caption: DPP-4 Inhibition Signaling Pathway.

Caption: Rolipram (PDE4 Inhibitor) Signaling Pathway.

Caption: Pyrrolidine-based Drug Discovery Workflow.

References

- 1. Rolipram, a Phosphodiesterase 4 Inhibitor, Stimulates Inducible cAMP Early Repressor Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantiodivergent Synthesis of (R)- and (S)-Rolipram [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDE4 inhibitor rolipram represses hedgehog signaling via ubiquitin-mediated proteolysis of GLI transcription factors to regress breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. researchgate.net [researchgate.net]

- 11. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Rolipram promotes remyelination possibly via MEK-ERK signal pathway in cuprizone-induced demyelination mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]

- 18. Novel 3-(2-adamantyl)pyrrolidines with potent activity against influenza A virus-identification of aminoadamantane derivatives bearing two pharmacophoric amine groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural and kinetic analysis of pyrrolidine-based inhibitors of the drug-resistant Ile84Val mutant of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Pyrrolidine Derivatives

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique stereochemical and physicochemical properties, including hydrophilicity, structural rigidity, and the ability to form hydrogen bonds, make it a crucial pharmacophore in a vast array of biologically active compounds.[2] The non-planar, flexible conformation of the pyrrolidine ring allows for the precise three-dimensional arrangement of substituents, enabling effective and specific interactions with diverse biological targets.[1] This versatility has led to the development of pyrrolidine-containing drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[3][4] This technical guide offers a comprehensive overview of the synthesis, multifaceted biological activities, and associated mechanisms of action of substituted pyrrolidine derivatives, providing researchers, scientists, and drug development professionals with critical data and detailed experimental protocols to support further innovation.

Synthesis of Substituted Pyrrolidine Derivatives

The construction of the pyrrolidine core can be achieved through various synthetic strategies, with the 1,3-dipolar cycloaddition of azomethine ylides being a particularly powerful and versatile method for creating highly functionalized and stereochemically complex derivatives.[5] This reaction offers high convergence and stereocontrol, making it a favored approach in drug discovery.[5]

Biological Activities of Substituted Pyrrolidine Derivatives

The structural diversity of substituted pyrrolidines translates into a broad spectrum of biological activities. This section details their applications as anticancer, antimicrobial, antiviral, and neuroprotective agents, supported by quantitative data and mechanistic insights.

Anticancer Activity

Pyrrolidine derivatives exhibit significant potential in oncology by targeting various mechanisms involved in cancer cell proliferation and survival.[6][7] Many natural and synthetic pyrrolidine-containing compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][3]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class/Derivative | Target/Mechanism | Cell Line | Activity (IC₅₀/Kᵢ) | Reference |

| Pyrrolidine-Copper(II) Complex (37a) | Cytotoxicity | SW480 (Colon) | IC₅₀: 0.99 µM | [6][8] |

| Pyrrolidine-based CXCR4 Antagonist (26) | CXCR4 Receptor Binding | - | IC₅₀: 79 nM | [6][8] |

| Spiropyrrolidine Oxindole (41) | GPX4/MDM2 Inhibition | MCF-7 (Breast) | Kᵢ: 0.24 µM | [6][8] |

| Thiophen-containing Pyrrolidine (37e) | Cytotoxicity | MCF-7 (Breast) | IC₅₀: 17 µM | [1] |

| Thiophen-containing Pyrrolidine (37e) | Cytotoxicity | HeLa (Cervical) | IC₅₀: 19 µM | [1] |

| 5-Nitrothiophene-substituted Pyrrolidinone (21) | Cytotoxicity | A549 (Lung) | Potent Activity | [9] |

| Polysubstituted Pyrrolidines (35a, 35b) | Antiproliferation | - | IC₅₀: 2.9 to 16 µM | [3] |

One key mechanism involves the antagonism of chemokine receptors like CXCR4, which are crucial for cancer metastasis.[6][8] Pyrrolidine derivatives have been designed to bind with high affinity to this receptor, inhibiting its signaling cascade.

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrrolidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[6][10]

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Class/Derivative | Target Organism | Activity (MIC) | Reference |

| Spiropyrrolidine (4c) | Bacillus subtilis (Gram +) | 75 µg/mL | [11] |

| Spiropyrrolidine (4c) | Enterococcus faecalis (Gram +) | 75 µg/mL | [11] |

| Spiropyrrolidine (4c) | Escherichia coli (Gram -) | <125 µg/mL | [11] |

| Sulfonylamino Pyrrolidine (38) | Staphylococcus aureus | 3.11 µg/mL | [6][8] |

| Sulfonylamino Pyrrolidine (38) | Escherichia coli | 6.58 µg/mL | [6][8] |

| Sulfonylamino Pyrrolidine (38) | Pseudomonas aeruginosa | 5.82 µg/mL | [6][8] |

| 5-Nitrothiophene-substituted Pyrrolidinone (21) | Multidrug-resistant S. aureus | Promising Activity | [9] |

| N-benzoylthiourea-pyrrolidine (15a, 15b) | Acinetobacter baumannii | 31.25 µg/mL | [6][8] |

The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[6]

Antiviral Activity

Several drugs containing a pyrrolidine moiety have been approved for the treatment of viral infections, particularly chronic Hepatitis C.[3][12] These compounds typically act as potent inhibitors of viral enzymes essential for replication, such as the NS3 serine protease or the NS5A protein.[3][12]

Table 3: Antiviral Pyrrolidine-Containing Drugs

| Drug Name | Target Virus | Viral Protein Target | Reference |

| Grazoprevir | Hepatitis C Virus (HCV) | NS3/4A Protease | [12] |

| Daclatasvir | Hepatitis C Virus (HCV) | NS5A | [12] |

| Voxilaprevir | Hepatitis C Virus (HCV) | NS3/4A Protease | [12] |

| Ombitasvir | Hepatitis C Virus (HCV) | NS5A | [3] |

Neuroprotective Activity

Substituted pyrrolidines have shown significant promise in the treatment of neurological disorders, including ischemic stroke.[13] Their neuroprotective effects are often attributed to the blockade of neuronal sodium channels or the attenuation of inflammation and oxidative stress following brain injury.[13][14]

Table 4: Neuroprotective Activity of Selected Pyrrolidine Derivatives

| Compound/Derivative | Proposed Mechanism | In Vivo Model | Activity | Reference |

| Pyrrolidine dithiocarbamate (PDTC) | Anti-inflammatory, Antioxidant | Neonatal Rat Hypoxia-Ischemia | ED₅₀: 27 mg/kg | [14] |

| Pyrrolidine Analogue (5e) | Potent Sodium Channel Blocker | Rat transient MCAO | Remarkable Neuroprotection | [13] |

| Indanone-Piperidine Hybrid (4) | Neuroprotection | MCAO/Reperfusion | Reduced infarct volume to 18.45% at 40 mg/kg | [15] |

Intranasally administered pyrrolidine dithiocarbamate (PDTC) has been shown to reduce brain tissue loss in neonatal rats by decreasing the production of inflammatory mediators and reducing oxidative stress.[14]

Experimental Protocols

Accurate and reproducible evaluation of biological activity is paramount in drug discovery. This section provides detailed protocols for two key assays used to determine the anticancer and antimicrobial potency of novel compounds.

Protocol 1: Determination of IC₅₀ by MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability. It is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.[16][17]

Methodology:

-

Cell Culture: Grow adherent cells (e.g., A549, MCF-7) in appropriate culture medium in a T75 flask until near confluency. Trypsinize, count, and dilute the cells to a final concentration of 5-10×10⁴ cells/mL.[16][18]

-

Seeding: Dispense 100 µL of the cell suspension into each well of a 96-well microplate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]

-

Compound Preparation: Prepare a stock solution of the test pyrrolidine derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with vehicle (negative control), and a known cytotoxic agent (positive control). Each concentration should be tested in triplicate.[17]

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Reagent: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully aspirate the supernatant from each well. Add 150 µL of DMSO to each well and place the plate on a shaker for 10 minutes at low speed to fully dissolve the formazan crystals.[16]

-

Measurement and Analysis: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[17][19]

Protocol 2: Determination of MIC by Broth Microdilution Assay

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

Methodology:

-

Media Preparation: Use a suitable broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of the test compound stock solution to the first well and perform two-fold serial dilutions across the plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[22]

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing the diluted compound. This will bring the total volume in each well to 100 µL.

-

Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm media sterility.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Reading: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A growth indicator like resazurin may also be used for clearer endpoint determination.[22]

Conclusion

Substituted pyrrolidine derivatives represent a remarkably versatile and enduringly relevant scaffold in the field of drug discovery. Their demonstrated efficacy across a wide range of therapeutic targets—from cancer and microbial infections to neurological disorders—highlights their immense potential.[6] The continued exploration of novel synthetic routes and the detailed investigation of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation therapeutics with improved potency and specificity. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of the pyrrolidine core.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]